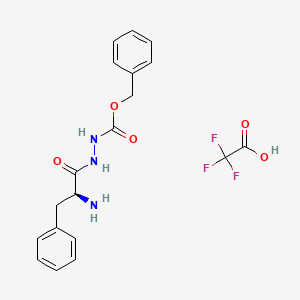

H-Phe-NHNH-Z Tfa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Phe-NHNH-Z Tfa: is a peptide compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is commonly used in the design and synthesis of bioactive molecules and serves as an intermediate in various chemical and biological research processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of H-Phe-NHNH-Z Tfa typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the desired amino acid onto a functionalized polystyrene resin. Sequential deprotections of the N-terminal protecting group and amide coupling reactions yield a resin-bound, protected peptide of the desired sequence . The hydrazine incorporated resin is reacted with Fmoc-Gly-OH (1.5 mmol) with N,N’-diisopropylcarbodiimide (DIPCI, 1.5 mmol) and HOBt·H2O (1.5 mmol) in DMF at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory preparation but on a larger scale. The use of automated peptide synthesizers and high-throughput purification systems ensures the efficient production of the compound .

Analyse Des Réactions Chimiques

Stability and Reactivity

The stability of H-Phe-NHNH-Z Tfa is influenced by the presence of the trifluoroacetic acid, which can facilitate the cleavage of the amide bond under acidic conditions. Research indicates that the amide bond can be cleaved in the presence of Tfa, leading to the formation of new cyclic derivatives through nucleophilic attack mechanisms .

Mechanism of Reaction

The mechanism of reaction for this compound involves several steps:

-

Activation : The trifluoroacetic acid activates the hydrazine group, enhancing its nucleophilicity.

-

Nucleophilic Attack : The activated hydrazine can then attack electrophilic centers, such as carbonyl groups present in other peptides or substrates.

-

Formation of Cyclic Products : Following the nucleophilic attack, cyclic intermediates may form, which can lead to diverse products depending on the reaction conditions and substrates involved .

Comparative Analysis of Reaction Conditions

Peptide Ligation

This compound is utilized in peptide ligation techniques, where it serves as a reactive intermediate that can couple with other peptide fragments. The hydrazine functionality allows for efficient ligation under mild conditions, making it ideal for synthesizing complex peptides .

Late-Stage Modifications

The compound also plays a role in late-stage modifications of peptides, enabling researchers to introduce functional groups or modify existing ones without extensive re-synthesis. This flexibility is crucial in drug development and protein engineering .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Peptide Synthesis

H-Phe-NHNH-Z Tfa is primarily utilized as an intermediate in the synthesis of complex peptides and proteins. It plays a crucial role in solid-phase peptide synthesis (SPPS), where it allows for the sequential assembly of peptide chains through amide coupling reactions. The trifluoroacetic acid (Tfa) component enhances the solubility and stability of the compound, making it particularly effective in this context.

Reactions and Modifications

The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance bioactivity. For instance:

- Oxidation can yield sulfoxides or sulfones.

- Reduction may produce amines or alcohols.

- Substitution reactions often involve nucleophiles like amines and thiols, allowing for further functionalization of the compound.

Biological Research

Enzyme-Substrate Interactions

In biological studies, this compound has been employed to investigate enzyme-substrate interactions and protein folding mechanisms. Its ability to mimic natural substrates makes it a valuable tool for studying enzymatic activities and protein dynamics.

Therapeutic Potential

Research has indicated potential therapeutic properties of this compound, particularly in antimicrobial and anticancer activities. Its structural features allow it to interact with specific molecular targets, modulating enzyme activity and influencing cellular signaling pathways .

Medicinal Chemistry

Drug Development

The compound's unique properties have made it a candidate for drug development. For example, analogs incorporating this compound have shown promising results in enhancing the activity of opioid peptides, which are critical in pain management therapies .

Case Studies

- Opioid Receptor Binding : A study demonstrated that analogs of endomorphin-2 incorporating this compound exhibited high affinity for µ-opioid receptors, suggesting their potential as effective analgesics .

- Phenylketonuria Research : Investigations into novel therapies for phenylketonuria (PKU) have explored the use of this compound to address deficiencies in phenylalanine hydroxylase activity, highlighting its relevance in metabolic disorders .

Industrial Applications

Material Science

In industry, this compound is utilized in the development of novel materials and pharmaceuticals. Its stability under various conditions makes it suitable for large-scale synthesis processes using automated peptide synthesizers.

Mécanisme D'action

The mechanism of action of H-Phe-NHNH-Z Tfa involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, and influence cellular signaling pathways. These interactions are crucial for its bioactivity and therapeutic potential .

Comparaison Avec Des Composés Similaires

H-Phe-NHNH-Z: A closely related compound with similar structural features and applications.

Peptide Hydrazides: Widely used as thioester equivalents in the chemical synthesis of proteins.

Uniqueness: H-Phe-NHNH-Z Tfa stands out due to its trifluoroacetic acid (Tfa) component, which enhances its stability and solubility. This unique feature makes it particularly valuable in various research and industrial applications .

Activité Biologique

H-Phe-NHNH-Z Tfa is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with various receptors. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a modified peptide that incorporates a phenylalanine (Phe) residue linked to a hydrazine (NHNH) moiety. The presence of the Tfa (trifluoroacetic acid) group is crucial for its stability and solubility in biological systems. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with opioid receptors. Studies have shown that this compound exhibits high affinity for the μ-opioid receptor (MOR), which plays a significant role in pain modulation and analgesia. The binding affinity and efficacy of this compound can be influenced by conformational changes induced by its chemical structure.

Pharmacological Profile

Research indicates that this compound demonstrates several pharmacological properties:

- Opioid Receptor Binding : High affinity for μ-opioid receptors, comparable to native peptides.

- Agonist Activity : Exhibits agonistic behavior, leading to analgesic effects.

- Selectivity : Potential selectivity for certain opioid receptor subtypes, enhancing its therapeutic profile.

Table 1: Pharmacological Properties of this compound

| Property | Value/Description |

|---|---|

| Receptor Affinity | High affinity for μ-opioid receptors |

| Agonist Activity | Yes |

| Selectivity | Potentially selective for MOR |

| Stability | Enhanced by Tfa group |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

-

Study on Binding Affinities :

A study investigated the binding affinities of various analogues, including this compound. It was found that modifications at specific positions significantly impacted receptor interactions and biological activity. The results indicated that compounds maintaining an extended conformation exhibited higher receptor binding affinities . -

Comparative Analysis with Other Analogues :

In a comparative analysis, this compound was evaluated alongside other constrained peptides. The findings revealed that while many analogues showed varying degrees of activity, this compound consistently demonstrated superior binding characteristics and agonistic behavior at μ-opioid receptors . -

Conformational Studies :

Conformational studies utilizing NMR spectroscopy suggested that the spatial arrangement of functional groups in this compound is critical for its interaction with opioid receptors. The study highlighted the importance of specific hydrogen bonds and hydrophobic interactions in stabilizing the active conformation necessary for receptor binding .

Propriétés

IUPAC Name |

benzyl N-[[(2S)-2-amino-3-phenylpropanoyl]amino]carbamate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3.C2HF3O2/c18-15(11-13-7-3-1-4-8-13)16(21)19-20-17(22)23-12-14-9-5-2-6-10-14;3-2(4,5)1(6)7/h1-10,15H,11-12,18H2,(H,19,21)(H,20,22);(H,6,7)/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVBNOLPHKMLLF-RSAXXLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NNC(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NNC(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.